molecular formula C11H12N2O2 B13587105 4-(2,4-dimethoxyphenyl)-1H-pyrazole

4-(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B13587105
M. Wt: 204.22 g/mol
InChI Key: HJOKVJIEJRPODK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethoxyphenyl)-1H-pyrazole
  • 2,4-Dimethoxyphenyl isocyanate
  • 2,4-Dimethoxybenzylamine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C11H12N2O2/c1-14-9-3-4-10(11(5-9)15-2)8-6-12-13-7-8/h3-7H,1-2H3,(H,12,13)

InChI Key

HJOKVJIEJRPODK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNN=C2)OC

Origin of Product

United States

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